molecular formula C17H17NO4 B6407885 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95% CAS No. 1261981-92-3

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95%

Cat. No. B6407885
CAS RN: 1261981-92-3
M. Wt: 299.32 g/mol
InChI Key: NPYKISOEEBHQNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95% (abbreviated as 3-DMP-2-MBA) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a carboxylic acid derivative with a molecular formula of C13H15NO4 and a molecular weight of 249.26 g/mol. It is a white crystalline solid with a melting point of 128-130 °C. It is soluble in water and ethanol, and is used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95% is not well understood. However, it is believed that it acts as an intermediate in the synthesis of other compounds, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95% are not well understood. However, it is believed that it may have some effect on the metabolism of other compounds, as it is used as an intermediate in the synthesis of other compounds. It is also believed that it may have some effect on the immune system, as it is used as a reagent in the synthesis of heterocyclic compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95% in laboratory experiments is that it is a relatively inexpensive and easily accessible reagent. It is also relatively stable, and can be stored for long periods of time without significant degradation. The main limitation of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95% is that it is highly toxic and should be handled with care. In addition, it should not be exposed to direct sunlight or heat, as this may lead to decomposition.

Future Directions

The future directions of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95% research include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of other compounds. In addition, further research should be conducted into its mechanism of action, as well as its potential toxicity and safety for use in laboratory experiments. Finally, further research should be conducted into the development of new synthetic methods for its production.

Synthesis Methods

The synthesis of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95% is carried out by a multi-step process. First, 4-aminobenzoic acid is reacted with N,N-dimethylformamide in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces 4-(N,N-dimethylaminocarbonyl)benzoic acid, which is then reacted with 2-methoxybenzoyl chloride in the presence of a base such as pyridine. The resulting product is 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95%.

Scientific Research Applications

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95% has a wide range of applications in scientific research. It is used in organic synthesis as a reagent, and as an intermediate in the production of pharmaceuticals. It is also used in the synthesis of a variety of other compounds, including 3-amino-4-methoxybenzoic acid, 4-methoxybenzoyl chloride, 3-methoxybenzoyl chloride, and 3-methoxybenzaldehyde. In addition, it is used as a catalyst in the synthesis of polymers, and as a reagent for the synthesis of various heterocyclic compounds.

properties

IUPAC Name

3-[4-(dimethylcarbamoyl)phenyl]-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-18(2)16(19)12-9-7-11(8-10-12)13-5-4-6-14(17(20)21)15(13)22-3/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYKISOEEBHQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691346
Record name 4'-(Dimethylcarbamoyl)-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid

CAS RN

1261981-92-3
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-[(dimethylamino)carbonyl]-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261981-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-(Dimethylcarbamoyl)-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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